molecular formula C6H7N3O2 B2408874 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1012081-60-5

1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2408874
CAS RN: 1012081-60-5
M. Wt: 153.141
InChI Key: QACGJWPGZYTCSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques such as X-ray crystallography .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral data .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Characterization for Antimicrobial Use : The synthesis and characterization of substituted 1,2,3-triazoles, including 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrate potential antimicrobial activity. These compounds are synthesized through 1,3-dipolar cycloaddition reactions and screened for antimicrobial properties (Holla et al., 2005).

Synthesis Techniques

  • One-Pot Synthesis for Triazoles : A study on the one-pot synthesis of monosubstituted 1-aryl-1H-1,2,3-triazoles highlights the use of prop-2-ynoic acid or calcium acetylide as a source of acetylene, which could be applied to this compound (Yang et al., 2012).

Biomedical Applications

  • Peptidomimetics and Biologically Active Compounds : The 5-amino-1,2,3-triazole-4-carboxylic acid derivative is used in creating peptidomimetics and biologically active compounds. The study discusses the Dimroth rearrangement and the use of ruthenium-catalyzed cycloaddition for synthesis (Ferrini et al., 2015).

Antibacterial Activity

  • N-Acyl Derivatives for Antibacterial Properties : Synthesis of N-acyl derivatives of 1,2,3-triazole chalcones, including compounds related to this compound, shows antibacterial activity. This includes the preparation and testing of these compounds for antibacterial effects (Odin et al., 2020).

Imaging Applications

  • Brain Tumor Imaging with PET : A study on the synthesis and evaluation of derivatives of 1H-[1,2,3]triazole-substituted amino acids, such as this compound, for brain tumor imaging using positron emission tomography (PET) (McConathy et al., 2010).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems .

properties

IUPAC Name

1-prop-2-enyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h2,4H,1,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACGJWPGZYTCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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